REACTION_CXSMILES
|
[F:1][C:2]([F:21])([F:20])[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][C:13](=[O:15])[NH:12][C:11]([CH3:16])=[C:10]2[C:17](O)=[O:18])=[CH:5][CH:4]=1.[NH2:22][C:23]1[CH:24]=[C:25]2[C:29](=[C:30]([Cl:32])[CH:31]=1)[NH:28][N:27]=[CH:26]2.C(Cl)CCl.CCN(CC)CC>CN(C=O)C.CCOC(C)=O.Cl>[Cl:32][C:30]1[CH:31]=[C:23]([NH:22][C:17]([C:10]2[CH:9]([C:6]3[CH:5]=[CH:4][C:3]([C:2]([F:20])([F:21])[F:1])=[CH:8][CH:7]=3)[CH2:14][C:13](=[O:15])[NH:12][C:11]=2[CH3:16])=[O:18])[CH:24]=[C:25]2[C:29]=1[NH:28][N:27]=[CH:26]2
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1C(=C(NC(C1)=O)C)C(=O)O)(F)F
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Name
|
|
Quantity
|
140 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=NNC2=C(C1)Cl
|
Name
|
|
Quantity
|
191 mg
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
0.14 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with 1N HCl, once with satd
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated en vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (20-100% EtOAc in Hexanes)
|
Type
|
CUSTOM
|
Details
|
further purified by reverse-phase HPLC (10-80% CH3CN/H2O—NH4OH to pH 10 over 17 minutes, retention time 11.67 min)
|
Duration
|
17 min
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C2C=NNC12)NC(=O)C1=C(NC(CC1C1=CC=C(C=C1)C(F)(F)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg | |
YIELD: PERCENTYIELD | 12% | |
YIELD: CALCULATEDPERCENTYIELD | 12% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |